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Compound of Interest

Compound Name: AA-14

Cat. No.: B292432

Disclaimer: The designation "AA-14" is used for multiple, distinct chemical compounds in
scientific literature. This document provides detailed application notes and protocols for several
of these unrelated compounds, categorized by their therapeutic area and mechanism of action.
Researchers should carefully identify the specific "AA-14" compound relevant to their work.

Section 1: ATIC Inhibitor "Compound 14" for Type 2
Diabetes and Obesity

Compound: An inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide
formyltransferase/IMP cyclohydrolase (ATIC), developed at the University of Southampton.

Therapeutic Area: Type 2 Diabetes and Obesity.

Mechanism of Action: "Compound 14" is a small molecule that inhibits the dimerization of the
ATIC enzyme. This inhibition leads to the intracellular accumulation of ZMP (5-aminoimidazole-
4-carboxamide ribonucleotide), which in turn activates the AMP-activated protein kinase
(AMPK). AMPK is a central regulator of cellular energy homeostasis. Its activation mimics the
effects of exercise, leading to increased glucose uptake and metabolism by cells.
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blood glucose

levels.

Experimental Protocol: Induction of Obesity and
"Compound 14" Administration in Mice

This protocol is a general guide based on common practices for inducing obesity in mice and

administering experimental compounds.

1. Animal Model:

e Species: C57BL/6J mice are commonly used for diet-induced obesity models.

e Age: Start the diet at 6-8 weeks of age.

e Housing: House mice in a temperature-controlled environment with a 12-hour light/dark

cycle.
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. Induction of Obesity:

Diet: Feed mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for 8-12
weeks to induce obesity and insulin resistance.

Control Group: A control group should be fed a standard chow diet.

Monitoring: Monitor body weight and food intake weekly. Glucose and insulin tolerance tests
can be performed to confirm the diabetic phenotype.

. "Compound 14" Administration:

Formulation: The specific formulation for "Compound 14" is not detailed in the available
literature. It is likely dissolved in a vehicle such as DMSO and then diluted in saline or
another appropriate buffer for in vivo administration.

Dosing: The exact dose used in the published studies is not specified. Dose-response
studies would be necessary to determine the optimal dosage.

Administration Route: The compound was administered to mice, but the route (e.g.,
intraperitoneal injection, oral gavage) is not explicitly stated.

Treatment Schedule:
o Acute Study: A single dose is administered.
o Chronic Study: Daily administration for a specified period (e.g., 7 days).
. Outcome Measures:
Blood Glucose: Measure fasting blood glucose levels from tail vein blood using a glucometer.

Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (e.g., 2
g/kg) via intraperitoneal injection or oral gavage. Measure blood glucose at 0, 15, 30, 60, 90,
and 120 minutes post-injection.

Body Weight: Record body weight at regular intervals.

© 2025 BenchChem. All rights reserved. 4/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b292432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Section 2: Immunocytokine hul4.18-IL2 for
Neuroblastoma

Compound: A fusion protein consisting of the humanized anti-GD2 monoclonal antibody
hul4.18 and human interleukin-2 (IL-2).

Therapeutic Area: Neuroblastoma and other GD2-expressing tumors.

Mechanism of Action: The hul4.18 antibody component of the fusion protein targets and binds
to the GD2 antigen, which is highly expressed on the surface of neuroblastoma cells. The IL-2
component then stimulates a potent anti-tumor immune response by activating natural killer
(NK) cells and T cells in the tumor microenvironment. This leads to antibody-dependent cell-
mediated cytotoxicity (ADCC) and T-cell-mediated killing of the tumor cells.

Signaling Pathway and Mechanism of Action
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Caption: Mechanism of action of hu14.18-1L2 immunocytokine.
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Quantitative Data from Animal Models

| Animal Model | Treatment Group | Dose and Schedule | Key Findings | Reference | | :--- | :--- |
=== | :==- | :=-- | :--- | | NXS2 Murine Neuroblastoma (Subcutaneous) | hul4.18-IL2 | Not specified
| Transient resolution of established tumors. |[2] | | NXS2 Murine Neuroblastoma
(Subcutaneous) | hul4.18-IL2 + constant infusion IL-2 | Not specified | Prolonged tumor
eradication in most animals. |[2] | | NXS2 Murine Neuroblastoma (Hepatic Metastases) |
hul4.18-IL2 + constant infusion IL-2 | Not specified | Augmented anti-tumor response. |[2] | |
Patient-Derived Xenograft (PDX) in NSG mice | Chemo-immunotherapy (hul4.18K322A + IL-2)
| 100 pg hul4.18K322A daily for 5 days + 10,000 IU IL-2 daily for 5 days | Not specified
quantitatively, but part of an effective chemo-immunotherapy regimen. |[3] |

Experimental Protocol: Neuroblastoma Xenograft Model
and hul4.18-IL2 Therapy

This protocol is based on studies using patient-derived xenografts (PDX) in immunodeficient
mice.

1. Animal Model:

e Species: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) gamma
(NSG) mice are suitable for xenograft studies due to their compromised immune system,
which allows for the engraftment of human cells.

e Age: 6-8 weeks old.
2. Tumor Cell Implantation:

e Cell Line: Use a GD2-expressing human neuroblastoma cell line (e.g., NXS2) or patient-
derived xenograft cells.

e Implantation: Subcutaneously inject 1 x 10”6 tumor cells in a suitable medium (e.g., Matrigel)
into the flank of the mice.

e Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a
week. Tumor volume can be calculated using the formula: (length x width~2) / 2.
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3. Treatment Protocol:

¢ Randomization: When tumors reach a specified volume (e.g., = 100 mm3), randomize mice
into treatment and control groups.

e Treatment Groups:
o Control: Vehicle (e.g., sterile saline).

o hul4.18-IL2: Administer hul4.18-1L2 intravenously (V) or intratumorally (IT). A typical
dose might be 12 mg/m?/day, which needs to be scaled down for mice. For example, a
dose of 100 ug per animal per day has been used for a similar antibody construct.[3]

o Combination Therapy: hul4.18-1L2 can be combined with other agents like IL-2 (e.qg.,
10,000 1U per animal per day, intraperitoneally) or chemotherapy.[2][3]

o Treatment Schedule: A common schedule is daily administration for 3-5 consecutive days,
with treatment cycles repeated every 28 days.[4][5]

4. Efficacy Evaluation:
e Tumor Volume: Continue to monitor tumor volume throughout the study.
e Survival: Monitor mice for signs of distress and record survival time.

o Immunohistochemistry: At the end of the study, tumors can be excised for histological
analysis to assess for immune cell infiltration (e.g., CD8+ T cells, NK cells).

Section 3: ATF6 Activator AA 147 for
Ischemia/Reperfusion Injury

Compound: A prodrug that activates the Activating Transcription Factor 6 (ATF6) pathway of the
unfolded protein response (UPR).

Therapeutic Area: Ischemia/Reperfusion (I/R) Injury, Neuroinflammatory Disorders.
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Mechanism of Action: AA 147 is a prodrug that, once activated in the body, selectively activates
the ATF6 signaling pathway. ATF6 is a key regulator of the unfolded protein response, which
helps cells cope with endoplasmic reticulum (ER) stress. Activation of ATF6 upregulates
chaperone proteins and other factors that enhance protein folding and reduce ER stress-
induced apoptosis, thereby protecting tissues from the damage caused by
ischemia/reperfusion. In neuronal cells, AA 147 has also been shown to activate the NRF2
antioxidant pathway.
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Caption: Signaling pathway of the ATF6 activator AA 147.

Quantitative Data from Animal Models
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Reference
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ER stress.

[6]
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[6]
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[7]
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Experimental
Autoimmune

 AA147
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oligodendrocyte
loss, and

demyelination.

[7]

Experimental Protocol: Mouse Model of Renal

Ischemia/Reperfusion Injury
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This protocol is a standard method for inducing renal I/R injury in mice.
1. Animal Model:

e Species: Male C57BL/6 or BALB/c mice are commonly used.

e Age: 8-12 weeks old.

2. Surgical Procedure:

o Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine
or isoflurane).

e Surgical Preparation: Shave the dorsal or ventral surface (depending on the surgical
approach) and sterilize the area.

 Incision: Make a midline laparotomy or a flank incision to expose the kidney(s).

 Ischemia: Isolate the renal pedicle(s) and clamp with a non-traumatic microvascular clamp
for a defined period (e.g., 22-30 minutes for bilateral ischemia, or longer for unilateral
ischemia if the contralateral kidney is removed). Ischemia is confirmed by a change in kidney
color to a dusky purple.

» Reperfusion: Remove the clamp to allow blood flow to return to the kidney. The kidney
should regain its pink color.

e Closure: Suture the muscle and skin layers.

o Post-operative Care: Provide fluid support (e.g., 0.5 mL of sterile saline subcutaneously) and
analgesia. Keep the animal warm until it recovers from anesthesia.

3. AA 147 Administration:
e Formulation: Dissolve AA 147 in a suitable vehicle.

e Dosing: The optimal dose needs to be determined experimentally.
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o Administration: In a cardiac arrest model, AA 147 was administered one day before the
surgery and 15 minutes after the return of spontaneous circulation.[6] The route of
administration (e.g., intravenous, intraperitoneal) should be chosen based on the desired
pharmacokinetic profile.

4. Assessment of Renal Injury:

o Blood Analysis: Collect blood at various time points after reperfusion (e.g., 24, 48 hours) to
measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal
function.

» Histology: Harvest the kidneys at the end of the experiment for histological analysis (e.g.,
H&E staining) to assess tubular necrosis, cast formation, and inflammation.

o Gene and Protein Expression: Analyze kidney tissue for markers of ER stress (e.g., GRP78,
CHOP) and apoptosis (e.g., cleaved caspase-3) by gPCR or Western blotting.

Section 4: Thromboxane A2 Receptor Antagonist
AA-2414 (Seratrodast) for Asthma

Compound: Seratrodast (AA-2414).
Therapeutic Area: Asthma.

Mechanism of Action: Seratrodast is a selective antagonist of the thromboxane A2 (TXA2)
receptor. TXA2 is a potent mediator of bronchoconstriction and airway inflammation. By
blocking the TXA2 receptor, seratrodast inhibits the effects of TXA2, leading to reduced airway
hyperresponsiveness and inflammation.

Signaling Pathway
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Caption: Mechanism of action of Seratrodast (AA-2414).

Quantitative Data from Animal Models

] Effect
Animal Model Treatment Result Reference
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Airway )
] airway
Dogs hyperresponsive  Seratrodast ) [8]
hyperresponsive
ness
ness.
Pulmonary Dose-dependent
pressure inhibition of
) ) ] Seratrodast (1-
Guinea Pigs increase pulmonary [9]
10 mg/kg, oral)
(Forssman pressure
anaphylaxis) increase.

Experimental Protocol: Guinea Pig Model of Allergic

Asthma

This is a general protocol for inducing an allergic asthma phenotype in guinea pigs.
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. Animal Model:
Species: Dunkin-Hartley guinea pigs are commonly used.
Age: 4-5 weeks old.

. Sensitization:
Antigen: Ovalbumin (OVA) is a frequently used allergen.

Protocol: Sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in an
adjuvant like aluminum hydroxide on day O and day 7.

. Allergen Challenge:

Procedure: On a later day (e.g., day 21), expose the sensitized animals to an aerosol of OVA
for a specific duration to induce an asthmatic response.

Control: A control group of sensitized animals should be challenged with saline aerosol.
. Seratrodast Administration:

Formulation: Prepare a suspension of seratrodast in a suitable vehicle (e.g., 0.5%
carboxymethyl cellulose).

Dosing: Administer seratrodast orally at various doses (e.g., 1-10 mg/kg) at a specific time
point before the allergen challenge (e.g., 1 hour before).[9]

. Measurement of Airway Responsiveness:

Method: Measure airway resistance in response to a bronchoconstrictor agent like histamine
or methacholine. This can be done using techniques such as whole-body plethysmography.

Timing: Perform measurements before and after the allergen challenge to assess airway
hyperresponsiveness.

. Bronchoalveolar Lavage (BAL):
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e Procedure: At the end of the experiment, perform a BAL to collect airway inflammatory cells.

e Analysis: Perform total and differential cell counts (e.g., eosinophils, neutrophils) on the BAL
fluid.

Section 5: lodoquinazolinone "Compound 14" for
Neuroprotection

Compound: A novel iodoquinazolinone derivative with a sulfonamide moiety.
Therapeutic Area: Neuroprotection, Antioxidant.

Mechanism of Action: The precise mechanism is not fully elucidated, but it is suggested to
involve antioxidant and acetylcholinesterase (AChE) inhibitory activities. It has been shown to
mitigate gamma radiation-induced oxidative stress.

Signaling Pathway: A detailed signaling pathway is not yet available. The compound likely acts
by reducing oxidative stress and modulating neurotransmitter levels.

Quantitative Data from Animal Models
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. Treatment o
Animal Model Parameter Key Findings Reference
Group
) Acute Toxicity LD50 = 300
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(LD50) mg/kg
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) ) Myeloperoxidase  "Compound 14"
Irradiated Mice ] ) o levels compared [10]
(MPO) in brain + Radiation o
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(GSH) in brain + Radiation o
to radiation only
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) ) "Compound 14" AChE activity
Irradiated Mice ase (AChE) o [10]
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Restoration of
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Open Field Test ambulation and
) ) ] "Compound 14" ) ]
Irradiated Mice (Ambulation, o rearing behavior [10]
) + Radiation
Rearing) compared to

radiation only
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Experimental Protocol: Radiation-Induced Neurotoxicity
Model in Mice

A detailed protocol is not available in the provided search results. The following is a generalized

protocol for such studies.
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1. Animal Model:

e Species: Swiss albino mice are commonly used.
e Age: 8-10 weeks old.

2. "Compound 14" Administration:

e Formulation: The compound would likely be suspended in a vehicle like Tween 80 or
carboxymethyl cellulose for oral administration.

e Dosing: The dose used in the study is not specified, but it would be a fraction of the LD50
(300 mg/kg).

e Administration: Administer the compound for a certain period before and/or after irradiation.
3. Irradiation:
o Procedure: Expose the mice to a single dose of whole-body gamma radiation.

o Control Groups: Include a sham-irradiated control group and a group receiving only
"Compound 14".

4. Behavioral and Biochemical Assessments:

o Behavioral Tests: Perform tests like the open field test to assess locomotor activity and
exploratory behavior at a specific time point after irradiation.

» Biochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue
to measure levels of MPO, GSH, and AChE activity.

Note: The information provided in these application notes and protocols is for research
purposes only and is based on the available scientific literature. Researchers should consult
the original publications and adapt the protocols to their specific experimental needs and
institutional guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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